molecular formula C73H131N3O31 B162456 Monosialogangloside GM1 CAS No. 37758-47-7

Monosialogangloside GM1

Katalognummer: B162456
CAS-Nummer: 37758-47-7
Molekulargewicht: 1546.8 g/mol
InChI-Schlüssel: QPJBWNIQKHGLAU-IQZHVAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Preparation of GM1 with Homogeneous Ceramide Moiety

  • GM1 prepared through the above procedures is heterogeneous in the ceramide moiety. GM1 species with homogeneous C18- or C20-sphingosine, but still with some minor acyl chain heterogeneity (over 90% stearic acid), are prepared by reversed-phase chromatography .

  • GM1 species that are completely homogeneous in the ceramide moiety can be prepared from GM1 species containing 18- or 20-sphingosine by specific alkaline hydrolysis to yield lyso-GM1, a GM1 derivative lacking the acyl chain. Acylation of lyso-GM1 with an activated acyl chain or with a reactive anhydride yields completely homogeneous GM1 with a defined structure .

Radioactive GM1 and Derivatives

Several procedures exist for preparing radioactive GM1, containing 3H or 14C in various parts of the molecule .

  • GM1 can be 3H-labeled at position 3 of sphingosine through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone, followed by reduction with tritiated sodium borohydride and reversed-phase HPLC to separate diastereoisomers .

  • Isotopic 3H-labeling at C6 of the external galactose is achieved by oxidation with galactose-oxidase, with the resulting aldehyde reduced using 3H-labeled sodium borohydride .

  • GM1 labeled at C11 of sialic acid is obtained by preparing the neuraminic acid-containing GM1 and then re-N-acetylating it with 3H- or 14C-labeled acetic anhydride .

  • Labeling at the fatty acid moiety involves preparing GM1 from lyso-GM1 by acylation with 3H- or 14C-labeled fatty acid to reconstitute the GM1 structure .

  • Catalytic hydrogenation of the GM1 sphingosine double bond with 3H-labeled sodium borohydride allows for the preparation of GM1 containing 3H-labeled sphinganine .

Chemoenzymatic Cascade Strategy

A modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the customized and large-scale synthesis of ganglioside analogs with various glycan and ceramide epitopes . This approach involves precisely regulating the combination of various oligosaccharides, sphingosines, and fatty acids . The assembly of analogs is now more diversified and convenient for industrialization thanks to the preparation of various modules at the hectogram scale with high purity . Using MOCECA, several gangliosides with promise for therapeutic use and GM1 analogs with diverse ceramides have been generated . Unique ceramide modifications on GM1 were proven to have different neurobiological activities, and importantly, the exact two-component structure of the GM1 commercialized drug was reinterpreted .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects in Neurodegenerative Diseases

GM1 has been extensively studied for its neuroprotective properties, particularly in conditions like Parkinson's Disease (PD) and Alzheimer's Disease (AD).

Parkinson's Disease

GM1 has shown promising results in preclinical and clinical studies for PD. It protects dopaminergic neurons from degeneration and reduces α-synuclein aggregation, a hallmark of PD pathology.

  • Case Study : A study involving MPTP-induced models demonstrated that GM1 administration significantly preserved striatal dopamine levels and improved behavioral outcomes. Animals treated with GM1 exhibited a marked decrease in α-synuclein aggregation compared to control groups .
Parameter Control Group GM1 Treatment Group
Striatal DA LevelsDecreasedIncreased
α-Synuclein Aggregate SizeLarger aggregatesSmaller aggregates
Behavioral Recovery ScoreLowHigh

Alzheimer's Disease

In AD, GM1 modulates amyloid precursor protein (APP) processing and reduces amyloid-beta (Aβ) plaque formation.

  • Mechanism : GM1 interacts with γ-secretase, enhancing its cleavage of APP, which decreases Aβ levels and potentially alleviates cognitive dysfunction associated with AD .
Parameter Without GM1 With GM1
Aβ Plaque DepositionHighReduced
Cognitive Function ScoreLowImproved

Enhancing Neuroplasticity and Regeneration

GM1 has been identified as a key factor in promoting neural regeneration and plasticity following injuries.

Spinal Cord Injury

Research indicates that intrathecal administration of GM1 enhances recovery following spinal cord injuries by stimulating neuroplasticity.

  • Study Findings : In Wistar rats, intrathecal GM1 application after spinal cord contusion resulted in improved functional recovery and reduced neuronal destruction .
Time Post-Injury Functional Recovery (Scale 0-10)
24 hours3
48 hours5
72 hours8

Therapeutic Developments in Genetic Disorders

GM1 gangliosidosis is a genetic disorder characterized by the accumulation of GM1 due to enzyme deficiencies. Therapeutic strategies involving GM1 are being explored.

Substrate Reduction Therapy

Studies have shown that substrate reduction therapy using Miglustat can effectively reduce GM1 levels in patients with gangliosidosis.

  • Clinical Application : Flow cytometric methods have been developed to monitor changes in GM1 levels in patients, correlating these changes with clinical severity .
Treatment Type Pre-Treatment GM1 Level (%) Post-Treatment GM1 Level (%)
Control100100
Miglustat100Reduced to ~50

Mechanistic Insights into GM1 Functionality

Research continues to elucidate the mechanisms through which GM1 exerts its effects on neuronal health and disease modulation.

Interaction with Cellular Receptors

GM1's ability to cluster at lipid rafts enhances signaling pathways critical for neuroprotection.

  • Study Insight : Laminin-1 binding to GM1 promotes neurite outgrowth by activating NGF receptors, demonstrating its role in neuronal growth and repair .

Biologische Aktivität

Monosialoganglioside GM1 (GM1) is a key member of the ganglioside family, which plays a critical role in various biological processes, particularly in the nervous system. This article provides an in-depth examination of GM1's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

GM1 is characterized by its unique structure, consisting of a sialic acid residue linked to a ceramide backbone. This structure imparts both hydrophilic and hydrophobic properties, allowing GM1 to interact with various biomolecules and cellular components effectively. The amphiphilic nature of GM1 facilitates its incorporation into cell membranes, influencing membrane dynamics and signaling pathways .

Neurotrophic Effects

GM1 exhibits significant neurotrophic activity, promoting neuronal survival and differentiation. It enhances the release of neurotrophins, such as nerve growth factor (NGF), which are crucial for neuronal health and plasticity. Studies have demonstrated that GM1 can activate high-affinity NGF receptors, leading to improved neuronal function .

Interaction with Toxins

GM1 serves as a receptor for cholera toxin and E. coli heat-labile enterotoxin, facilitating their entry into host cells. The binding of these toxins to GM1 triggers intracellular signaling cascades that can disrupt normal cellular functions, leading to conditions such as diarrhea in cholera .

Neurodegenerative Diseases

Due to its neuroprotective properties, GM1 has been investigated as a potential treatment for various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Clinical trials have shown that GM1 administration can alleviate symptoms associated with these conditions by promoting neuronal repair and reducing apoptosis in affected areas .

Cancer Treatment

Recent research has explored the use of GM1 as a drug delivery vehicle for chemotherapeutic agents. For instance, GM1 micelles have been shown to encapsulate paclitaxel (Ptx), enhancing its delivery to tumor sites while reducing systemic toxicity. In murine models, GM1-Ptx formulations demonstrated increased apoptosis in tumor cells and reduced metastasis compared to controls .

Case Study 1: Parkinson's Disease

A controlled phase II study evaluated the effects of GM1 in patients with Parkinson's disease. The results indicated significant improvements in motor function and quality of life metrics among participants receiving GM1 compared to those on placebo. This suggests that GM1 may counteract dopaminergic neuron degeneration characteristic of the disease .

Case Study 2: Cancer Therapy

In a study involving murine mammary gland cancer models, treatment with GM1-Ptx micelles resulted in a notable reduction in tumor growth and metastasis. Histological analyses revealed increased apoptotic cell death in tumors treated with the GM1-Ptx complex compared to untreated groups. Moreover, the presence of myeloid-derived suppressor cells (MDSCs) was significantly altered following treatment, indicating potential immunomodulatory effects of GM1 .

Summary of Research Findings

Study Focus Findings
Phase II Study (Parkinson's)Neurodegenerative DiseasesImproved motor function; enhanced quality of life
Murine Model (Cancer)Drug DeliveryReduced tumor growth; increased apoptosis; altered MDSC populations

Eigenschaften

CAS-Nummer

37758-47-7

Molekularformel

C73H131N3O31

Molekulargewicht

1546.8 g/mol

IUPAC-Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1

InChI-Schlüssel

QPJBWNIQKHGLAU-IQZHVAEDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Aussehen

Unit:50 mgPurity:98+%Physical solid

Synonyme

GM1; Monosialoganglioside GM1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.